molecular formula C9H7F3N2O3 B13504171 3-Acetamido-5-(trifluoromethyl)picolinic acid

3-Acetamido-5-(trifluoromethyl)picolinic acid

Cat. No.: B13504171
M. Wt: 248.16 g/mol
InChI Key: FVRQNBYRUNSFEQ-UHFFFAOYSA-N
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Description

3-Acetamido-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an acetamido group and a trifluoromethyl group attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acylation of 3-amino-5-(trifluoromethyl)picolinic acid with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Acetamido-5-(trifluoromethyl)picolinic acid .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-acetamido-5-carboxypicolinic acid .

Scientific Research Applications

3-Acetamido-5-(trifluoromethyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetamido-5-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-5-(trifluoromethyl)picolinic acid is unique due to the presence of both acetamido and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

3-acetamido-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7F3N2O3/c1-4(15)14-6-2-5(9(10,11)12)3-13-7(6)8(16)17/h2-3H,1H3,(H,14,15)(H,16,17)

InChI Key

FVRQNBYRUNSFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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